Dispiro[2.0.2.1]heptan-7-amine
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Overview
Description
Dispiro[2021]heptan-7-amine is a chemical compound characterized by its unique spirocyclic structureThe molecular formula of Dispiro[2.0.2.1]heptan-7-amine is C7H13N, and it is often studied for its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2.1]heptan-7-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of cyclopropane derivatives with amines under specific conditions to form the desired spirocyclic amine. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dispiro[2.0.2.1]heptan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of spirocyclic compounds .
Scientific Research Applications
Dispiro[2.0.2.1]heptan-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a model compound for studying spirocyclic structures.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of Dispiro[2.0.2.1]heptan-7-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexan-4-one: Another spirocyclic compound with a different ring structure.
Spiro[2.4]heptane: A spirocyclic compound with a larger ring system.
Spiro[cyclopropane-1,2′-steroids]: Compounds with spirocyclic structures linked to steroid frameworks.
Uniqueness
Dispiro[2.0.2.1]heptan-7-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N |
---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
dispiro[2.0.24.13]heptan-7-amine |
InChI |
InChI=1S/C7H11N/c8-5-6(1-2-6)7(5)3-4-7/h5H,1-4,8H2 |
InChI Key |
HTVTXQHJYCXPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(C23CC3)N |
Origin of Product |
United States |
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